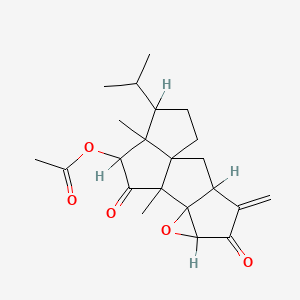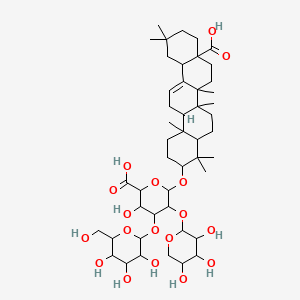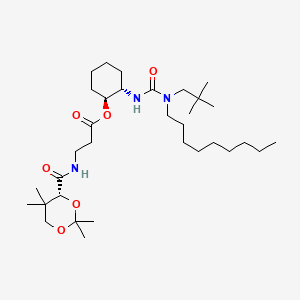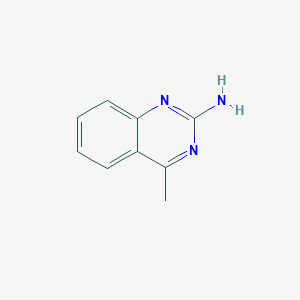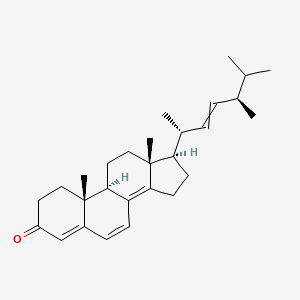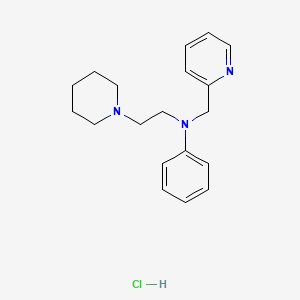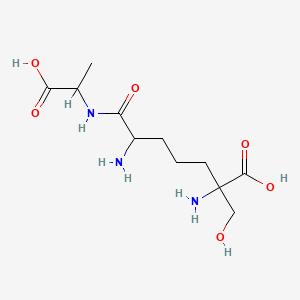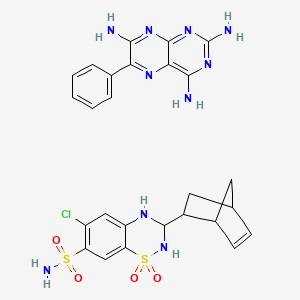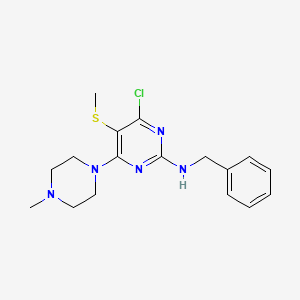
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine is a complex organic compound with the molecular formula C17H22ClN5S and a molecular weight of 363.9 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various scientific fields.
準備方法
The synthesis of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of Substituents: The benzylamino, N-methylpiperazino, and methylthio groups are introduced through nucleophilic substitution reactions.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 6-position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学的研究の応用
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Lacks the benzylamino and N-methylpiperazino groups, making it less complex and potentially less active in certain biological assays.
4-N-methylpiperazino-6-chloropyrimidine: Similar structure but without the benzylamino and methylthio groups, which may affect its reactivity and biological activity.
5-Methylthio-2-aminopyrimidine: Contains the methylthio group but lacks the other substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
59717-63-4 |
|---|---|
分子式 |
C17H22ClN5S |
分子量 |
363.9 g/mol |
IUPAC名 |
N-benzyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22ClN5S/c1-22-8-10-23(11-9-22)16-14(24-2)15(18)20-17(21-16)19-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20,21) |
InChIキー |
YTXNVGNLURBWAL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
正規SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
Key on ui other cas no. |
59717-63-4 |
同義語 |
2-benzylamino-4-N-methylpiperazino-5-methylthio- 6-chloropyrimidine UK 177 UK-177 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)

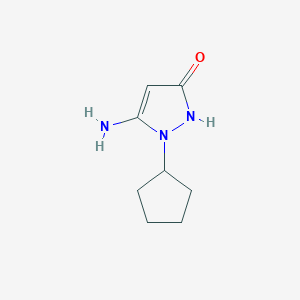
![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
